REACTION_CXSMILES
|
C(N(CC)CC)C.[OH:8][C:9]1[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])[S:11][N:10]=1.[CH2:19]([N:21]=[C:22]=[O:23])[CH3:20]>O1CCCC1>[CH2:19]([NH:21][C:22]([N:10]1[C:9](=[O:8])[N:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])[S:11]1)=[O:23])[CH3:20]
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Name
|
|
Quantity
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1 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
17.4 g
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Type
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reactant
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Smiles
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OC1=NSC(=N1)OCCCC
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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C(C)N=C=O
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 2 hours at 20° C
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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was concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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The residue was chromatographed over silica gel and elution with a 7-3 benzene-ethyl acetate mixture
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Name
|
|
Type
|
product
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Smiles
|
C(C)NC(=O)N1SC(=NC1=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |